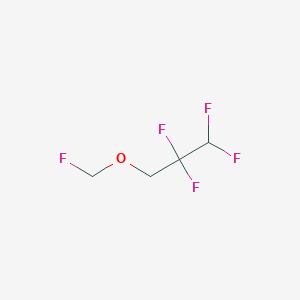

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether

Description

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-(fluoromethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTXKRUJTGNVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoromethyl 2,2,3,3-tetrafluoropropyl ether involves the reaction of fluorinated alcohols with appropriate reagents. One common method includes the reaction of tetrafluoropropanol with fluoromethylating agents under controlled conditions . The reaction typically occurs in a high-pressure reactor, where the temperature is maintained around 85°C and the pressure is controlled to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous addition of reactants to maintain the desired reaction conditions. The final product is purified through distillation to achieve a high purity level of 98.5% .

Chemical Reactions Analysis

Types of Reactions

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorinated carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.

Nucleophiles: Nucleophiles like sodium methoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted ethers .

Scientific Research Applications

Electrolyte Solvents

High-Voltage Lithium Batteries

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether has emerged as a promising solvent for high-voltage lithium-ion batteries (LiBs). Its unique properties enhance the performance of electrolyte formulations by improving ionic conductivity and thermal stability. Research indicates that this compound can be used as a co-solvent in high-voltage electrolytes for lithium cobalt phosphate (Li2CoPO4F) cathodes. The fluorinated ether demonstrates improved charge-discharge cycling performance compared to less fluorinated counterparts .

Table 1: Performance Metrics of this compound in Electrolytes

| Property | Value |

|---|---|

| Ionic Conductivity | High |

| Thermal Stability | Excellent |

| Charge-Discharge Cycles | Enhanced |

| Miscibility with LiFSA | Significant Increase |

Anesthetic Agents

This compound is also investigated for its anesthetic properties. Similar to other fluorinated ethers like methoxyflurane and fluroxene, it exhibits potential for inducing anesthesia with reduced side effects compared to traditional anesthetics. Studies have shown that fluorinated ethers can lead to fewer reaction products during prolonged administration .

Case Study: Anesthetic Efficacy

In a comparative study of various fluorinated ethers for anesthesia induction, this compound displayed a favorable profile with minimal convulsions in animal models. This suggests its viability as a safer alternative in anesthetic applications .

Chemical Synthesis

This compound is utilized in synthetic organic chemistry as a reagent due to its unique reactivity and stability under various conditions. Its role as a fluorinating agent allows for the introduction of fluorine atoms into organic molecules, which can enhance their biological activity and stability.

Table 2: Applications in Chemical Synthesis

| Application | Description |

|---|---|

| Fluorination Reactions | Introduction of fluorine into substrates |

| Synthesis of Pharmaceuticals | Used in developing new drug candidates |

| Material Science | Enhances properties of polymers |

Mechanism of Action

The mechanism of action of Fluoromethyl 2,2,3,3-tetrafluoropropyl ether involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function . The pathways involved include hydrophobic interactions and electrostatic interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Role as a Diluent

- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether : Reduces electrolyte viscosity by ~50% in LHCEs (e.g., 3 M LiPF₆ in EC/DMC/TTE) while maintaining a localized high-concentration solvation structure, critical for stable Li metal plating .

- BTFE : Similar viscosity reduction but weaker coordination with Li⁺, leading to increased free solvent content and faster polysulfide dissolution in Li-S cells .

Impact on SEI/CEI Formation

Li-S Battery Performance

- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether : Weak solvating power minimizes polysulfide shuttling, achieving >200 cycles at 0.5 C .

- BTFE/HFE : Higher free solvent content (e.g., acetonitrile) accelerates polysulfide dissolution, reducing capacity retention .

Research Findings and Contradictions

Positive Results :

Contradictions :

- Despite its weak solvating power, dilution with 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether in acetonitrile-based electrolytes increases free MeCN, paradoxically accelerating polysulfide dissolution .

Biological Activity

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether (FM-TFPE) is a fluorinated ether compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

FM-TFPE has the molecular formula and is characterized by a high degree of fluorination, which influences its reactivity and stability in various environments. The synthesis typically involves the reaction of difluoromethyl ether with tetrafluoropropyl compounds under controlled conditions, often requiring catalysts to facilitate the process .

Biological Activity Overview

The biological activity of FM-TFPE can be categorized into several key areas:

- Reactivity with Biomolecules : The high electronegativity of fluorine atoms allows FM-TFPE to interact with various biomolecules, potentially altering their structure and function.

- Potential Pharmacological Applications : Research indicates that fluorinated ethers can exhibit unique pharmacological properties, making them candidates for drug development .

- Electrolyte Solutions : FM-TFPE has been studied as a component in electrolyte solutions for lithium-ion batteries, demonstrating its ability to stabilize interfaces and enhance performance .

The mechanism of action for FM-TFPE involves its interaction with specific molecular targets within biological systems. The compound's fluorinated structure allows it to participate in unique chemical reactions that can influence metabolic pathways. For instance, studies have shown that highly fluorinated ethers can affect the solvation dynamics of lithium ions in electrolyte solutions, which may have implications for their behavior in biological systems .

Case Studies and Research Findings

- Electrolyte Performance :

- Biochemical Interactions :

- Fluorosolvation Effects :

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism | Application |

|---|---|---|---|

| Fluoromethyl 2,2,3,3-TFPE | Stabilizes lithium-ion battery interfaces | Enhances solvation dynamics | Lithium-ion batteries |

| 1,1,2,2-Tetrafluoroethyl | Modifies protein interactions | Alters structural conformation | Drug delivery systems |

| 2,2,3,3-Tetrafluoropropyl | Exhibits convulsant action | GABA receptor antagonism | Neuropharmacology |

Q & A

Q. What are the critical physicochemical properties of fluoromethyl 2,2,3,3-tetrafluoropropyl ether (TTE) relevant to electrolyte design?

TTE is a fluorinated ether with a boiling point of 92°C, density of 1.533 g/cm³, and molecular weight of 232.07 g/mol . Its low polarity and chemical inertness make it ideal as a diluent in localized high-concentration electrolytes (LHCEs) for lithium-metal batteries (LMBs). Key properties include:

Methodological Note : Characterize purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). Handle with nitrile gloves and fume hoods due to flammability and inhalation risks .

Q. How is TTE synthesized, and what analytical methods validate its structural integrity?

TTE is synthesized via nucleophilic substitution between fluorinated alcohols and halogenated precursors under anhydrous conditions. Post-synthesis validation includes:

- 19F NMR : Confirms absence of unreacted intermediates (e.g., δ -120 to -130 ppm for CF₂ groups) .

- FTIR : Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 1050–1100 cm⁻¹ (C-O-C ether linkage) .

- Elemental Analysis : Ensures stoichiometric F/O ratios (deviation <1% acceptable) .

Experimental Design : Use Schlenk-line techniques to exclude moisture, as residual H₂O degrades fluorinated intermediates .

Advanced Research Questions

Q. How does TTE influence solvation structures in localized high-concentration electrolytes (LHCEs)?

TTE acts as a non-solvating diluent, creating a "localized high-concentration" Li⁺ environment while reducing viscosity. Key findings:

- Raman Spectroscopy : Identifies reduced Li⁺-solvent coordination (e.g., LiFSI-DMC-TTE systems show dominant contact ion pairs) .

- Molecular Dynamics Simulations : TTE increases Li⁺ transference number by 30% compared to traditional carbonates .

- Electrochemical Impedance Spectroscopy (EIS) : Confirms lower interfacial resistance (~50 Ω·cm²) in TTE-based LHCEs .

Data Contradiction Alert : While TTE improves Li⁺ transport, excessive dilution (>40 vol%) disrupts Li⁺-anion clusters, lowering ionic conductivity . Optimize diluent ratio via phase diagram analysis.

Q. How does TTE mitigate polysulfide shuttling in lithium-sulfur (Li-S) batteries?

TTE reduces polysulfide (Li₂Sₓ) solubility via fluorophobic effects, suppressing self-discharge:

- UV-Vis Spectroscopy : Quantifies Li₂S₆ solubility as <5 mM in TTE vs. >100 mM in DOL/DME .

- X-ray Photoelectron Spectroscopy (XPS) : Detects LiF-rich SEI (688 eV binding energy) on Li anodes, blocking parasitic reactions .

- Cycling Tests : TTE-based cells achieve 98.8% Coulombic efficiency (CE) over 200 cycles, vs. 95% in benchmark electrolytes .

Methodological Insight : Pair TTE with LiNO₃ additive for synergistic SEI stabilization. Use symmetrical Li-Li cells to isolate anode degradation effects .

Q. How do experimental variables (e.g., Li anode thickness) affect performance in TTE-based electrolytes?

Contradictory CE results (e.g., 99% vs. 95%) arise from Li morphology variations:

- Thick Li (50–200 μm) : Forms porous deposits, increasing electrolyte consumption and dead Li .

- Anode-Free Configurations : Exhibit rapid failure due to insufficient Li inventory .

- Cryo-TEM : Reveals dense Li deposition (20 nm grains) in optimized TTE-LHCEs vs. dendritic growth in carbonate systems .

Experimental Solution : Use 20 μm Li foil with 3:1 TTE:DME ratio and 1.5 M LiFSI for balanced kinetics and stability .

Q. What advanced techniques characterize the LiF-rich interphases formed in TTE electrolytes?

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : Maps F⁻ distribution in SEI, confirming LiF dominance .

- X-ray Absorption Near Edge Structure (XANES) : Detects F K-edge shifts (695–700 eV), indicating fluorine bonding states .

- Atomic Force Microscopy (AFM) : Measures SEI mechanical modulus (>5 GPa in TTE vs. <1 GPa in carbonates) .

Data Interpretation Challenge : LiF content does not linearly correlate with CE. Combine electrochemical quartz crystal microbalance (EQCM) with EIS to decouple ionic and interfacial contributions .

Q. Can TTE stabilize high-voltage (>V) cathodes in LMBs?

Yes, via dual mechanisms:

- Aluminum Current Collector Protection : TTE suppresses Al corrosion (ICP-MS shows <0.1 ppm Al dissolution at 4.9 V) .

- Cathode Electrolyte Interphase (CEI) : XPS reveals LiPOₓFᵧ species on NMC811, inhibiting transition-metal dissolution .

Experimental Limitation : TTE’s oxidative stability (~5.1 V) precludes use with >5 V cathodes (e.g., LiCoPO₄). Pair with sulfolane for higher voltage tolerance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.